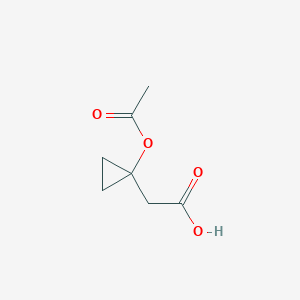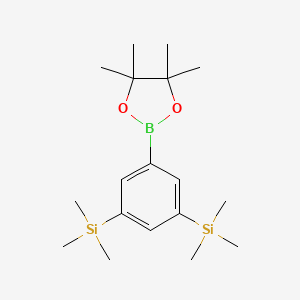
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane): is a complex organic compound featuring both boron and silicon atoms. This compound is notable for its unique structure, which includes a dioxaborolane ring and trimethylsilane groups attached to a phenylene core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane) typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenylene core: The dioxaborolane ring is then attached to a phenylene core through a palladium-catalyzed cross-coupling reaction.
Introduction of trimethylsilane groups: Finally, trimethylsilane groups are introduced to the phenylene core using a silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can occur at the silicon centers.
Substitution: The compound can participate in substitution reactions, especially at the phenylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Products include boronic acids or borates.
Reduction: Products include silanes or silanols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its unique chemical properties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Electronics: The compound is used in the production of electronic components due to its conductive properties.
Coatings: It is employed in the formulation of specialized coatings with enhanced durability and performance.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Molecular Targets: The boron and silicon centers interact with specific molecular targets, influencing reaction pathways.
Pathways Involved: The compound participates in pathways involving electron transfer and bond formation, crucial for its catalytic activity.
Comparison with Similar Compounds
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but lacks trimethylsilane groups.
Trimethylsilylphenylboronic acid: Contains both boron and silicon but in different configurations.
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Uniqueness:
Structural Complexity: The presence of both dioxaborolane and trimethylsilane groups makes it unique.
Versatility: Its ability to participate in various reactions and applications sets it apart from simpler compounds.
This detailed article provides a comprehensive overview of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H33BO2Si2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylphenyl]silane |
InChI |
InChI=1S/C18H33BO2Si2/c1-17(2)18(3,4)21-19(20-17)14-11-15(22(5,6)7)13-16(12-14)23(8,9)10/h11-13H,1-10H3 |
InChI Key |
OFIBLDXJSXHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


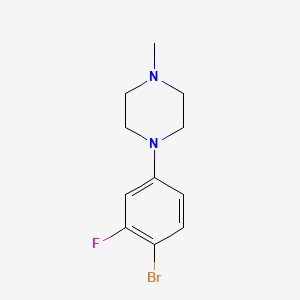
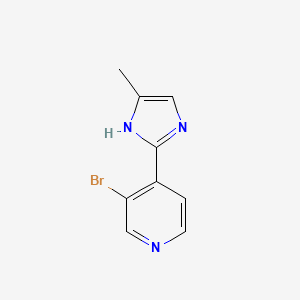
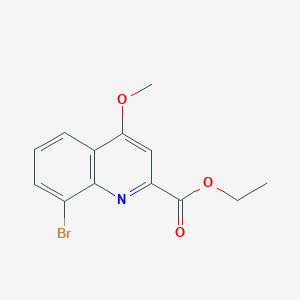

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
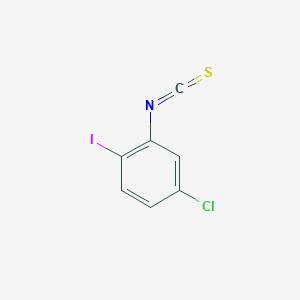

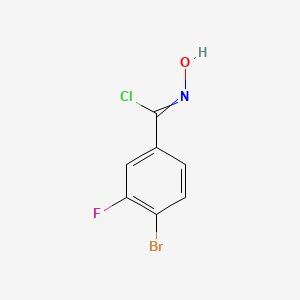
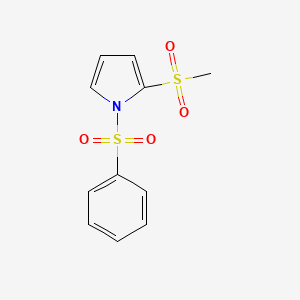
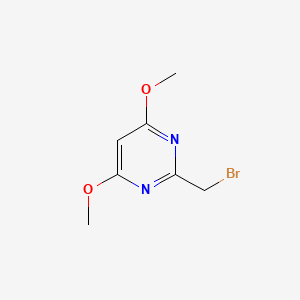
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)


